

A Comparative Guide to ST-1006 and Other Histamine H4 Receptor Agonists

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Compound of Interest		
Compound Name:	ST-1006	
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This guide provides an objective comparison of the histamine H4 receptor (H4R) agonist, **ST-1006**, with other well-characterized H4R agonists, including 4-Methylhistamine, VUF 8430, and Clobenpropit. The information presented is collated from various scientific publications and databases to aid in the selection of appropriate research tools for studying H4R pharmacology and its role in inflammatory and immune responses.

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is a G-protein coupled receptor (GPCR).[1] Primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, H4R is a key modulator of immune and inflammatory processes.[1] Its activation is implicated in a range of physiological responses, including chemotaxis, cytokine release, and the modulation of immune cell function, making it an attractive therapeutic target for inflammatory disorders like asthma, allergic rhinitis, and atopic dermatitis.

Comparative Analysis of H4R Agonists

The following sections detail the pharmacological properties of **ST-1006** and other selected H4R agonists. The data presented in the tables are compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.



ST-1006

ST-1006 is a potent and selective agonist for the histamine H4 receptor.[2][3][4] It is frequently used as a research tool to investigate the physiological and pathological roles of H4R activation. In functional assays using native human monocytes, **ST-1006** has been shown to be a potent inhibitor of IL-12p70 secretion.[1][5] Notably, its effects in this assay were completely blocked by the selective H4R antagonist JNJ7777120, highlighting its specificity for the H4 receptor.[5]

4-Methylhistamine

4-Methylhistamine is one of the first identified potent and selective H4R agonists.[6][7][8] It exhibits over 100-fold selectivity for the human H4R over other histamine receptor subtypes.[7] [8] 4-Methylhistamine is considered a full agonist at the H4R and is widely used as a reference compound in H4R research.[6]

VUF 8430

VUF 8430 is another potent, non-imidazole H4R agonist.[6] It displays high affinity for the H4R and acts as a full agonist.[4] While selective, VUF 8430 also shows some affinity for the H3 receptor.[5]

Clobenpropit

Clobenpropit is a somewhat atypical H4R agonist as it also functions as a potent H3R antagonist/inverse agonist.[9] At the H4R, it acts as a partial agonist.[5] Its dual activity makes it a useful tool for studying the interplay between H3 and H4 receptor systems, though this can also complicate the interpretation of experimental results.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of the discussed H4R agonists.

Table 1: Binding Affinity (pKi) at the Human H4 Receptor



Compound	рКі	Ki (nM)	Reference(s)
ST-1006	7.94	~11.5	[2][3][4][10]
4-Methylhistamine	7.30	50	[6][7][8]
VUF 8430	7.50	31.6	[5][11]
Clobenpropit	7.89	13	[9]

Note: pKi values are calculated as -log(Ki). Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Potency (pEC50) in Native Human Monocytes (IL-12p70 Secretion Inhibition)

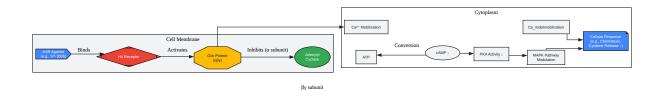
Compound	pEC50	Reference(s)
ST-1006	6.9 ± 0.2	[5]
4-Methylhistamine	6.5 ± 0.1	[5]
VUF 8430	6.7 ± 0.1	[5]
Clobenpropit	5.7 ± 0.1	[5]

Data from Sander K, et al. (2013). Profiling of histamine H4 receptor agonists in native human monocytes. British Journal of Pharmacology, 170(1), 123-135.[5]

Signaling Pathways and Experimental Workflows Histamine H4 Receptor Signaling Pathway

Activation of the H4R by an agonist leads to the coupling of the receptor to inhibitory G-proteins of the Gi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of mitogen-activated protein kinase (MAPK) pathways and mobilization of intracellular calcium, ultimately leading to cellular responses such as chemotaxis and cytokine modulation.





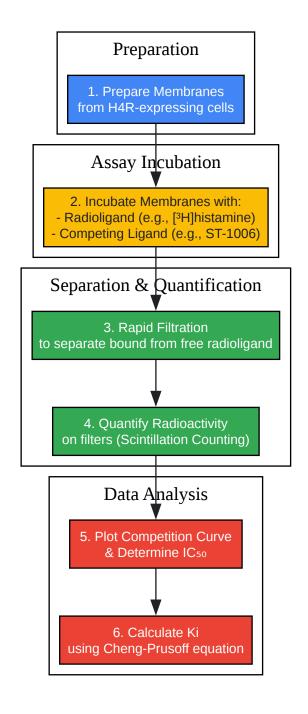
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Caption: H4R agonist-induced Gi/o signaling pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound for the H4R is the competitive radioligand binding assay. This workflow outlines the key steps involved in this experimental protocol.





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Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols Radioligand Binding Assay (Competitive)



This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H4R.

Materials:

- Membrane preparations from cells stably expressing the human H4R (e.g., HEK293 or Sf9 cells).
- Radioligand (e.g., [3H]histamine).
- Test compound (e.g., ST-1006) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail.

Protocol:

- In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]histamine, and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled H4R ligand.
- Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.



- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where
 [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of IL-12p70 Secretion in Human Monocytes

This assay measures the functional potency (EC50) of H4R agonists by quantifying their ability to inhibit the production of the pro-inflammatory cytokine IL-12p70 from activated human monocytes.[5]

- Materials:
 - Freshly isolated human peripheral blood monocytes.
 - H4R agonists (e.g., ST-1006) at various concentrations.
 - Interferon-gamma (IFN-y).
 - Lipopolysaccharide (LPS).
 - Cell culture medium.
 - ELISA kit for human IL-12p70.
- Protocol:
 - Isolate monocytes from peripheral blood mononuclear cells (PBMCs).
 - Plate the monocytes in a 96-well plate.
 - Pre-incubate the cells with varying concentrations of the H4R agonist for 24 hours.
 - Activate the monocytes by adding IFN-y, followed by LPS two hours later.
 - Incubate the cells for an additional 24 hours.



- Collect the cell supernatants.
- Measure the concentration of IL-12p70 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
- Plot the percentage of inhibition of IL-12p70 secretion against the log concentration of the agonist to generate a dose-response curve.
- Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Conclusion

ST-1006 is a potent and specific H4R agonist, demonstrating high functional potency in native human immune cells. When compared to other common H4R agonists, it exhibits a favorable profile. 4-Methylhistamine serves as a reliable, selective full agonist. VUF 8430 is also a potent full agonist but with some noted cross-reactivity for the H3R. Clobenpropit's dual action as an H4R partial agonist and H3R antagonist provides a unique tool for specific research questions but requires careful consideration in experimental design. The choice of agonist will ultimately depend on the specific requirements of the research, including the desired level of selectivity, potency, and the biological system under investigation. This guide provides the necessary data and protocols to make an informed decision for advancing research in H4R pharmacology.

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